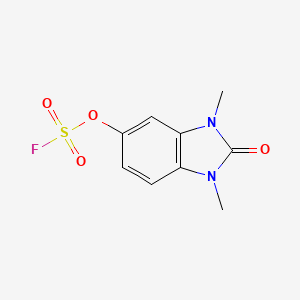

5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

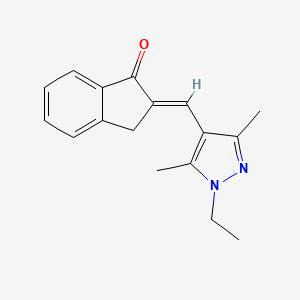

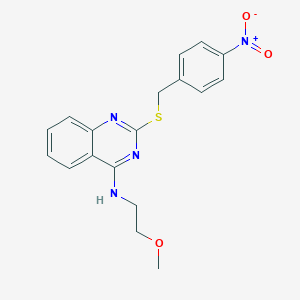

5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole, also known as FSBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. FSBO is a fluorinated benzimidazole derivative that has a sulfonyloxy group attached to it. This compound has shown promising results in scientific research, and its unique chemical properties make it a valuable tool for studying biological processes.

Applications De Recherche Scientifique

Organic Synthesis

5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole: is a versatile reagent in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules is particularly valuable. This functionality is crucial for the synthesis of sulfonyl fluorides, which are important intermediates in the development of various pharmaceuticals and agrochemicals .

Chemical Biology

In chemical biology, this compound’s reactivity with different functional groups allows for the creation of a wide array of new derivatives. These derivatives can be used as probes or modulators in biological systems to study enzyme function, protein interactions, and other biochemical processes .

Drug Discovery

The sulfonyl fluoride group of 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole is beneficial in drug discovery. It can act as a bioisostere for phosphates, thereby modulating the biological activity of compounds. This characteristic is exploited in the design of enzyme inhibitors and receptor ligands .

Materials Science

In materials science, the compound’s derivatives can be used to modify surfaces, create new polymers, and develop sensor technologies. The sulfonyl fluoride group’s reactivity is advantageous for creating materials with specific properties, such as increased durability or chemical resistance .

Molecular Docking

The compound has potential applications in molecular docking studies. It can be used to predict the interaction between drugs and biological targets, which is essential for the rational design of new therapeutics. For instance, derivatives of this compound have been evaluated for their anti-cancer potency as possible anaplastic lymphoma kinase inhibitors .

Fluorescent Labeling

Due to the fluorescent properties of benzoxazole derivatives, 5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole can be used in the development of fluorescent labels. These labels are valuable tools in biological imaging and diagnostics, allowing for the visualization of cellular components and processes .

Sensor Technology

The compound’s derivatives can also be utilized in sensor technology. Their ability to bind selectively to certain molecules makes them suitable for use in sensors that detect environmental pollutants, biological markers, or chemical warfare agents .

Surface Modification

Finally, the compound is useful for surface modification. Its derivatives can be applied to various substrates to alter their surface properties, such as hydrophobicity, reactivity, or biocompatibility. This application is significant in the development of medical devices and implants .

Orientations Futures

Propriétés

IUPAC Name |

5-fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4S/c1-11-7-4-3-6(16-17(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKLVNGNDWIVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OS(=O)(=O)F)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorosulfonyloxy-1,3-dimethyl-2-oxobenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)

![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)

![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)